
6-(Azetidin-1-yl)pyridine-3,4-diamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(Azetidin-1-yl)pyridine-3,4-diamine is an organic compound that features a pyridine ring substituted with two amino groups at the 3 and 4 positions and an azetidinyl group at the 6 position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Azetidin-1-yl)pyridine-3,4-diamine typically involves multi-step organic reactions. One common method includes the initial formation of the pyridine ring followed by the introduction of amino groups and the azetidinyl group. Specific reaction conditions such as temperature, solvents, and catalysts are crucial for the successful synthesis of this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical processes that ensure high yield and purity. These methods often utilize advanced techniques such as continuous flow reactors and automated synthesis systems to optimize the production process.
Análisis De Reacciones Químicas
Types of Reactions
6-(Azetidin-1-yl)pyridine-3,4-diamine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate
Reducing agents: Sodium borohydride, lithium aluminum hydride
Substitution reagents: Halogens, alkylating agents
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction may produce amine derivatives.
Aplicaciones Científicas De Investigación
6-(Azetidin-1-yl)pyridine-3,4-diamine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its effects on enzymes and cellular processes.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a component in various industrial processes.
Mecanismo De Acción
The mechanism of action of 6-(Azetidin-1-yl)pyridine-3,4-diamine involves its interaction with specific molecular targets and pathways. For example, it may act as a potassium channel blocker, prolonging the action potential and increasing presynaptic calcium concentrations . This can enhance the release of neurotransmitters and affect various physiological processes.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Diaminopyridine: This compound is similar in structure but lacks the azetidinyl group. It is known for its use as a potassium channel blocker.
3,5-Diaminopyridine: Another similar compound with amino groups at different positions on the pyridine ring.
Uniqueness
6-(Azetidin-1-yl)pyridine-3,4-diamine is unique due to the presence of the azetidinyl group, which may confer distinct chemical and biological properties compared to other similar compounds
Propiedades
Fórmula molecular |
C8H12N4 |
|---|---|
Peso molecular |
164.21 g/mol |
Nombre IUPAC |
6-(azetidin-1-yl)pyridine-3,4-diamine |
InChI |
InChI=1S/C8H12N4/c9-6-4-8(11-5-7(6)10)12-2-1-3-12/h4-5H,1-3,10H2,(H2,9,11) |
Clave InChI |
XDZISMLBQSWRRL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(C1)C2=NC=C(C(=C2)N)N |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details




Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
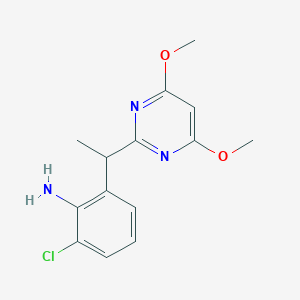
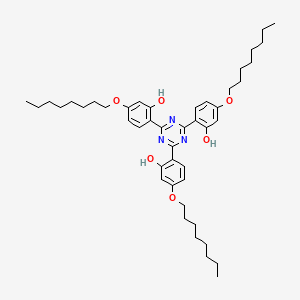
![1-[4-(dimethylamino)phenyl]cyclopentane-1-carbonitrile](/img/structure/B8630385.png)
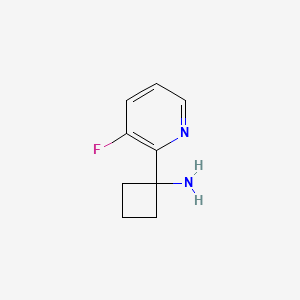
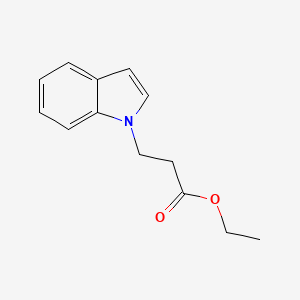
![[1-(2,6-dichloro-5-methoxypyrimidin-4-yl)oxycyclopropyl]methanol](/img/structure/B8630413.png)
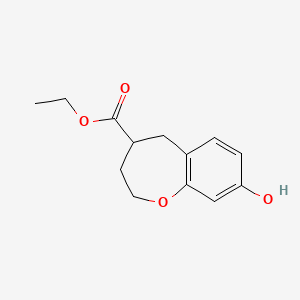
![4-[1,3]Dioxolan-2-yl-2-fluorophenol](/img/structure/B8630420.png)
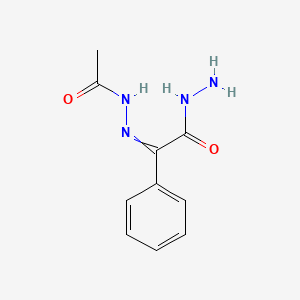
![3-{4-[(3-Cyanophenyl)methoxy]phenyl}-N-methylprop-2-enamide](/img/structure/B8630436.png)
![4,5-dichloro-7-(phenylsulfonyl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B8630461.png)
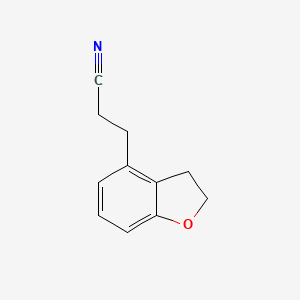
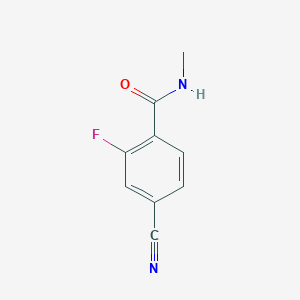
![7-Azaspiro[3.5]nonan-2-yl-(4-cyclobutylpiperazin-1-yl)methanone](/img/structure/B8630473.png)
